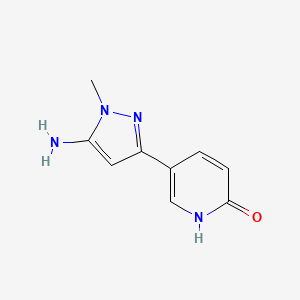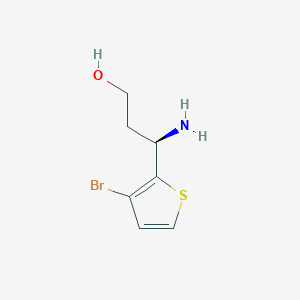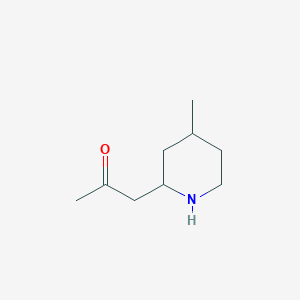
1-(4-Methylpiperidin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-2-yl)propan-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with propan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperidin-2-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize this compound to study its effects on biological systems and its potential as a drug precursor.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperidin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methylpiperidin-2-yl)propan-2-one
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Uniqueness: 1-(4-Methylpiperidin-2-yl)propan-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(4-methylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7-3-4-10-9(5-7)6-8(2)11/h7,9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
HLCAXPMFSOUXEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)


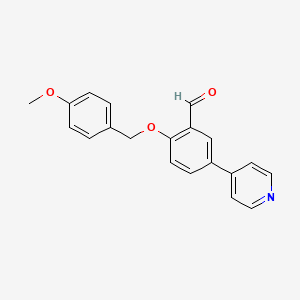



amine](/img/structure/B13337829.png)

![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)
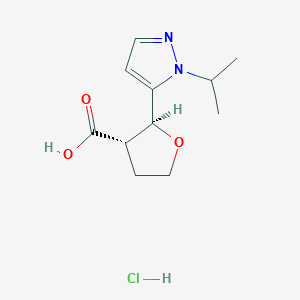
![11,14,22,26-tetrachloro-7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B13337852.png)
